molecular formula C9H16Cl2N4 B2440064 (S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride CAS No. 1439894-52-6

(S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride

Cat. No. B2440064
M. Wt: 251.16
InChI Key: WGNCAYCUVBGFTP-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Antibacterial Activity

  • This compound has been used in the synthesis of new compounds with potential antibacterial properties. For instance, derivatives of piperidine containing pyrimidine imines and thiazolidinones, synthesized through microwave-assisted methods, have demonstrated significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Intermediate in Pharmaceutical Synthesis

  • It serves as a key intermediate in creating potent inhibitors, such as deoxycytidine kinase (dCK) inhibitors. A practical synthesis process, involving telescoped steps to convert commercially available precursors into (S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride, has been detailed (Zhang et al., 2009).

Development of Sigma-1 Receptor Antagonists

  • This compound plays a role in the discovery and synthesis of sigma-1 receptor antagonists, which are significant in pharmacological treatments for neuropathic pain. A specific derivative demonstrated high binding affinity and effectiveness in animal models of neuropathic pain (Lan et al., 2014).

GPR119 Agonist Development

  • It is instrumental in the development of GPR119 agonists, which are promising for treating conditions like diabetes. Optimizations in the structure of related compounds have led to improved agonist activity and metabolic profiles (Kubo et al., 2021).

Antimicrobial and Antifungal Activity

  • Pyrimidine salts, including those derived from (S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride, exhibit notable in vitro antibacterial and antifungal activities. These compounds have been characterized through various spectral studies (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(3S)-1-pyrimidin-4-ylpiperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c10-8-2-1-5-13(6-8)9-3-4-11-7-12-9;;/h3-4,7-8H,1-2,5-6,10H2;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNCAYCUVBGFTP-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C2=NC=NC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride

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